molecular formula C11H6NO3S- B230284 8-Cyano-1-naphthalenesulfonate

8-Cyano-1-naphthalenesulfonate

Cat. No. B230284
M. Wt: 232.24 g/mol
InChI Key: HZSVYDSUGKRFRN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyano-1-naphthalenesulfonate (8-CN-1-NS) is a fluorescent probe that has been widely used in scientific research applications. This compound is a potent inhibitor of chloride channels, and its mechanism of action involves binding to the channel pore and blocking the passage of chloride ions.

Mechanism Of Action

The mechanism of action of 8-Cyano-1-naphthalenesulfonate involves binding to the chloride channel pore and blocking the passage of chloride ions. This results in a decrease in the membrane potential and a reduction in chloride ion flux. The binding of 8-Cyano-1-naphthalenesulfonate to the chloride channel pore is reversible, and the compound can be displaced by other chloride channel blockers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Cyano-1-naphthalenesulfonate include a reduction in chloride ion flux, a decrease in the membrane potential, and inhibition of chloride channel function. These effects can lead to changes in cellular signaling pathways and ion homeostasis. Additionally, 8-Cyano-1-naphthalenesulfonate has been shown to inhibit cancer cell migration and invasion, suggesting that this compound may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using 8-Cyano-1-naphthalenesulfonate in lab experiments include its high potency, selectivity, and reversible binding to chloride channels. Additionally, 8-Cyano-1-naphthalenesulfonate is a fluorescent probe, which allows for real-time monitoring of chloride channel function. However, there are also limitations to using 8-Cyano-1-naphthalenesulfonate, including its potential toxicity and the need for careful handling due to its cyanide group.

Future Directions

There are many future directions for the study of 8-Cyano-1-naphthalenesulfonate, including the development of new and more potent chloride channel blockers, the investigation of the role of chloride channels in various disease states, and the use of 8-Cyano-1-naphthalenesulfonate in drug discovery and development. Additionally, the use of 8-Cyano-1-naphthalenesulfonate in combination with other fluorescent probes may provide new insights into cellular signaling pathways and ion homeostasis. Overall, the study of 8-Cyano-1-naphthalenesulfonate has the potential to lead to new discoveries in the field of ion channel research and drug development.

Synthesis Methods

The synthesis of 8-Cyano-1-naphthalenesulfonate involves the reaction of 1-naphthalenesulfonyl chloride with potassium cyanide in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 8-Cyano-1-naphthalenesulfonate. This method has been used successfully in many studies, and the purity of the product can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

8-Cyano-1-naphthalenesulfonate has been used in various scientific research applications, including the study of chloride channels, membrane potential, and cellular signaling pathways. This compound has been used as a fluorescent probe to study the function of chloride channels in various cell types, including neurons and epithelial cells. Additionally, 8-Cyano-1-naphthalenesulfonate has been used to investigate the role of chloride channels in cancer cell migration and invasion.

properties

Product Name

8-Cyano-1-naphthalenesulfonate

Molecular Formula

C11H6NO3S-

Molecular Weight

232.24 g/mol

IUPAC Name

8-cyanonaphthalene-1-sulfonate

InChI

InChI=1S/C11H7NO3S/c12-7-9-5-1-3-8-4-2-6-10(11(8)9)16(13,14)15/h1-6H,(H,13,14,15)/p-1

InChI Key

HZSVYDSUGKRFRN-UHFFFAOYSA-M

SMILES

C1=CC2=CC=CC(=C2C(=C1)S(=O)(=O)[O-])C#N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.